molecular formula C9H16ClNO2 B13495237 1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride

1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride

Cat. No.: B13495237
M. Wt: 205.68 g/mol
InChI Key: DDDHAXJPTZHDAQ-UHFFFAOYSA-N
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Description

1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride is a bicyclic compound characterized by a nitrogen atom at position 1 (1-aza) and a carboxylic acid group at position 3, with a hydrochloride counterion.

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

1-azabicyclo[3.3.1]nonane-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c11-9(12)8-4-7-2-1-3-10(5-7)6-8;/h7-8H,1-6H2,(H,11,12);1H

InChI Key

DDDHAXJPTZHDAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CN(C1)C2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Cyclization from cis-Cyclohexane-1,3-dicarboxylic Acid Derivatives

A classical and efficient approach is inspired by Komppa's route, where cis-cyclohexane-1,3-dicarboxylic acid derivatives undergo ammonolysis and thermal cyclization to form the bicyclic azabicyclo[3.3.1]nonane skeleton.

Key Steps:

  • Neutralization of cis-cyclohexane-1,3-dicarboxylic acid with aqueous ammonia to form the diammonium salt.
  • Heating the solid salt at elevated temperatures (~230 °C) for several hours to induce cyclization, yielding the bicyclic lactam intermediate.
  • Reduction of the lactam with borane in tetrahydrofuran (THF) to the corresponding amine.
  • Treatment with hydrochloric acid in diethyl ether to obtain the hydrochloride salt.

Reaction Conditions and Yields:

Step Conditions Yield (%) Notes
Ammonolysis Aqueous NH3, RT, 2 h 98 Formation of diammonium salt
Thermal Cyclization 230 °C, 6 h 76 Solvent-free, key cyclization
Reduction (Lactam to Amine) BH3 in THF, 67 °C, 2.5 h - Followed by HCl treatment
Salt Formation HCl in Et2O, 70 °C, 3 h 68 Hydrochloride salt isolation

This method avoids hazardous reagents, uses solvent-free cyclization, and provides moderate to good overall yields (50-55%) with straightforward purification.

Multi-Step Functionalization Starting from Pyridine Derivatives

An alternative synthetic pathway begins with 2,5-disubstituted pyridines, which are reduced catalytically to piperidines, followed by Michael addition and Dieckmann cyclization to build the bicyclic framework.

Key Steps:

  • Catalytic hydrogenation of substituted pyridines to piperidines using platinum oxide (PtO2) under hydrogen atmosphere.
  • Reaction with ethyl acrylate to introduce ester functionality.
  • Dieckmann cyclization to form bicyclic lactones or lactams.
  • Acidic decarboxylation to yield substituted 1-azabicyclo[3.3.1]nonane derivatives.

Representative Reaction Scheme

cis-Cyclohexane-1,3-dicarboxylic acid
        |
        |  + NH3 (aq), RT
        v
Diammonium salt
        |
        |  Heat 230 °C, 6 h (solvent-free)
        v
Bicyclic lactam intermediate
        |
        |  BH3/THF reduction
        v
Bicyclic amine
        |
        |  HCl in Et2O
        v
this compound

Analytical Data and Purity Assessment

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely used to assess purity and confirm structure.

  • HPLC purity of crude intermediates typically exceeds 95%.
  • ^13C NMR chemical shifts correspond to characteristic bicyclic carbons (e.g., 24.88 ppm for C(1,5), 29.79 ppm for C(9), 32.17 ppm for C(2,4), 47.8 ppm for C(6,8)).
  • Crystallographic studies confirm the bicyclic framework and protonation state in the hydrochloride salt.

Summary Table of Preparation Methods

Methodology Key Starting Material Key Steps Advantages Yield Range (%)
Cyclization from cis-cyclohexane-1,3-dicarboxylic acid cis-cyclohexane-1,3-dicarboxylic acid Ammonolysis, thermal cyclization, reduction, salt formation Solvent-free cyclization, simple reagents 50-55
Pyridine reduction and Dieckmann cyclization 2,5-disubstituted pyridines Catalytic hydrogenation, Michael addition, Dieckmann cyclization, decarboxylation Versatile, higher yields, substituent diversity ~57
Ester hydrolysis and salt formation Ethyl 3-azabicyclo[3.3.1]nonane carboxylate Hydrolysis, acidification, crystallization Scalable, well-defined salt form 60-70 (typical)

Research Findings and Industrial Relevance

  • The solvent-free cyclization step is environmentally favorable and suitable for industrial scale synthesis.
  • The bicyclic amine hydrochloride salt exhibits enhanced stability and solubility, beneficial for pharmaceutical development.
  • Recent patents emphasize improved synthesis yields, greener methods, and simplified purification protocols for large-scale production.
  • Organocatalysts derived from 1-azabicyclo[3.3.1]nonane N-oxyl radicals have been prepared using related synthetic routes, indicating the compound's utility beyond pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the bicyclic structure.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Positional Isomerism: 1-Aza vs. 3-Aza Derivatives

  • 3-Azabicyclo[3.3.1]nonane hydrochloride (CAS 60364-11-6) differs in the position of the nitrogen atom (position 3 instead of 1). Its molecular formula is C₈H₁₆ClN (MW: 161.67), lacking the carboxylic acid group. This positional shift reduces polarity and may limit its utility in drug design compared to the carboxylic acid derivative .
  • 9-Azabicyclo[3.3.1]nonane derivatives (e.g., exo-3-Cyano-9-azabicyclo[3.3.1]nonane hydrochloride, CAS 1363383-01-0) feature nitrogen at position 7. The cyano substituent introduces electron-withdrawing effects, altering reactivity and binding properties .

Functional Group Modifications

  • 1-Azabicyclo[3.3.1]nonan-3-one hydrochloride (CAS 90154-82-8) replaces the carboxylic acid with a ketone group. Its molecular formula is C₈H₁₄ClNO (MW: 175.66).
  • {1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride (CAS 2094338-97-1) has a methanol substituent at position 5. With a formula of C₉H₁₈ClNO (MW: 191.7), this compound’s hydroxyl group may participate in hydrogen bonding, improving solubility .

Bicyclo Ring Variations

  • 1-Azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride (CAS 2703779-52-4) modifies the bicyclo system to [3.2.2], creating smaller rings. Its formula is C₉H₁₆ClNO₂ (MW: 205.68).
  • 1-Azabicyclo[2.2.2]octane derivatives (e.g., 1-Azabicyclo[2.2.2]octane-3-carboxamide hydrochloride, CAS 23581-62-6) feature a [2.2.2] system, which is more symmetrical. This structure is common in muscarinic receptor ligands, highlighting the impact of ring size on target selectivity .

Pharmacological and Physicochemical Implications

Solubility and Bioavailability

  • Carboxylic acid derivatives (e.g., 1-azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride) exhibit higher aqueous solubility due to ionization, whereas ketone or cyano analogs are more lipophilic .
  • Methanol-substituted derivatives (e.g., {1-azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride) balance solubility and membrane permeability via hydroxyl interactions .

Target Binding and Selectivity

  • The rigid [3.3.1] scaffold in 1-aza derivatives is ideal for mimicking natural alkaloids, enabling interactions with neurotransmitter receptors. For example, quinuclidine-based analogs (e.g., 1-azabicyclo[2.2.2]octane derivatives) are key in anticholinergic drugs .
  • Substituents like cyano groups (CAS 1363383-01-0) or benzyl rings (CAS 1823562-03-3) modulate steric and electronic effects, influencing receptor affinity .

Comparative Data Table

Compound Name Bicyclo System Substituent(s) Molecular Formula Molecular Weight CAS Number Key References
1-Azabicyclo[3.3.1]nonane-3-carboxylic acid HCl [3.3.1] Carboxylic acid C₉H₁₄ClNO₂ ~205.68* N/A
3-Azabicyclo[3.3.1]nonane HCl [3.3.1] None C₈H₁₆ClN 161.67 60364-11-6
1-Azabicyclo[3.3.1]nonan-3-one HCl [3.3.1] Ketone C₈H₁₄ClNO 175.66 90154-82-8
exo-3-Cyano-9-azabicyclo[3.3.1]nonane HCl [3.3.1] Cyano C₉H₁₄ClN₂ 150.22 1363383-01-0
1-Azabicyclo[3.2.2]nonane-6-carboxylic acid HCl [3.2.2] Carboxylic acid C₉H₁₆ClNO₂ 205.68 2703779-52-4

*Estimated based on structural analogs.

Biological Activity

1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride is a bicyclic compound notable for its unique structural characteristics, which contribute to its diverse biological activities. This compound is primarily studied in the context of medicinal chemistry, particularly for its potential applications in drug design and development.

  • Molecular Formula : C9H16ClNO2
  • Molecular Weight : 205.68 g/mol
  • IUPAC Name : 3-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride

The bicyclic structure incorporates a nitrogen atom, which enhances its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Muscarinic Receptor Antagonism : The compound has shown significant binding affinity to human muscarinic receptors (M1-M5), functioning as an antagonist. Notably, certain derivatives have exhibited Ki values substantially lower than established muscarinic ligands like carbachol and arecoline, indicating a strong potential for therapeutic applications in treating conditions related to these receptors .
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, making it a candidate for further exploration in oncology. Its structural similarity to known anticancer agents supports this hypothesis.
  • Potential in Pain Management : The compound's interaction with various receptors suggests possible applications in pain management therapies, although specific studies are still required to validate this potential.

The mechanism of action involves the compound's ability to interact with specific molecular targets, particularly muscarinic receptors. The structural features allow it to modulate receptor activity effectively, which can lead to therapeutic effects such as reduced inflammation or altered neurotransmission pathways.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique biological profile:

Compound NameStructural FeaturesBiological Activity
2-Azabicyclo[3.3.1]nonane-9-carboxylic acidSimilar bicyclic structure; different carboxyl positionPotential use in treating depression and anxiety
9-Azabicyclo[3.3.1]nonaneNitrogen at a different ring positionInvestigated for analgesic properties
5-Oxa-7-azabicyclo[3.3.1]nonaneContains an oxygen atom in the ringExplored for antimicrobial activity

The distinct arrangement of functional groups in this compound contributes to its unique biological profile compared to these similar compounds.

Case Studies and Research Findings

Several studies have documented the biological activities and potential therapeutic applications of this compound:

  • Muscarinic Receptor Binding Studies :
    • A study demonstrated that derivatives of 1-Azabicyclo[3.3.1]nonane effectively bind to muscarinic receptors, with one derivative showing Ki values significantly lower than traditional ligands, indicating high selectivity and potency .
  • Anticancer Activity Assessment :
    • In vitro studies have indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .

Q & A

Q. What are the standard synthetic routes for 1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride, and how are reaction conditions optimized?

Synthesis typically involves multi-step organic reactions, such as cyclization of precursor amines or esters followed by acid hydrolysis and salt formation. For example, methyl esters of related azabicyclo compounds are synthesized via reactions with methyl chloroformate under anhydrous conditions using bases like triethylamine to prevent ester hydrolysis . Purification methods, such as recrystallization or preparative HPLC, are critical to achieve high purity (>98%) . Optimization focuses on controlling temperature, solvent polarity, and stoichiometric ratios to minimize side products.

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the bicyclic structure and substituent positions. For instance, the carboxylate group in the 3-position shows characteristic shifts in the range of δ 170-175 ppm for carbonyl carbons .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., at 210 nm) assesses purity, with retention times calibrated against standards .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C8_8H14_{14}ClNO for the target compound) .

Advanced Research Questions

Q. How does the bicyclic structure influence reactivity and interactions with biological targets?

The rigid bicyclo[3.3.1]nonane scaffold imposes conformational constraints, enhancing binding selectivity to enzymes or receptors. The carboxylic acid group at position 3 facilitates hydrogen bonding with active sites, as seen in studies of related compounds targeting neurotransmitter transporters . Computational docking studies (e.g., using AutoDock Vina) predict binding affinities by modeling steric and electronic complementarity .

Q. What strategies address low yields in multi-step syntheses of this compound?

Challenges include poor cyclization efficiency and side reactions during carboxylation. Solutions involve:

  • Catalytic Optimization : Using Ru or Pd catalysts to improve cyclization yields .
  • Protection-Deprotection Strategies : Temporarily blocking reactive groups (e.g., amines) to prevent undesired interactions .
  • Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, improving scalability and reproducibility .

Q. How can researchers resolve contradictions in reported biological activities (e.g., analgesic vs. anticancer effects)?

Discrepancies often arise from assay variability or structural analogs. To address this:

  • Standardized Assays : Use validated cellular models (e.g., HEK-293 for receptor binding) and control for stereochemistry .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects .
  • Comparative Studies : Benchmark against structurally defined analogs (e.g., 9-benzyl derivatives) to isolate structure-activity relationships .

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